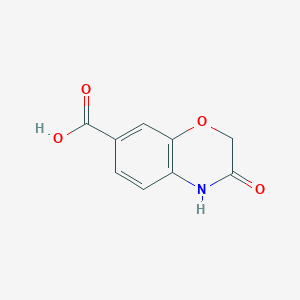

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRMLOKNXQWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590862 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214848-62-1 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction

This compound is a molecule that belongs to the benzoxazine class of heterocyclic compounds. The synthesis of this and related structures is of significant interest due to the broad range of biological activities exhibited by benzoxazine derivatives. This guide details a common and effective synthetic route, starting from commercially available precursors. The synthesis involves two primary stages: the preparation of the key intermediate, 3-amino-4-hydroxybenzoic acid, followed by the construction of the benzoxazine ring system.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-4-hydroxybenzoic acid. This key intermediate can be synthesized from 4-hydroxy-3-nitrobenzoic acid.

Synthesis of 3-amino-4-hydroxybenzoic acid

The initial step is the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid to an amine, yielding 3-amino-4-hydroxybenzoic acid. A common method for this transformation is catalytic hydrogenation.

-

To a suitable reaction vessel, add 4-hydroxy-3-nitrobenzoic acid, distilled water, concentrated hydrochloric acid, and 5% palladium on carbon.

-

Heat the mixture to 95°C with vigorous stirring.

-

Introduce hydrogen gas into the reaction mixture.

-

Upon completion of the reaction (monitored by a suitable method such as TLC), cool the mixture to room temperature under a nitrogen atmosphere.

-

Filter the mixture to recover the catalyst.

Table 1: Quantitative Data for the Synthesis of 3-amino-4-hydroxybenzoic acid

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-3-nitrobenzoic acid | |

| Reagents | 5% Palladium on Carbon, Hydrochloric Acid, Hydrogen Gas | |

| Solvent | Water | |

| Reaction Temperature | 95°C | |

| Yield | Not explicitly stated for this specific reaction, but catalytic hydrogenations of this type typically proceed in high yield. |

Synthesis of this compound

This stage involves a two-step sequence: N-acylation of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazine ring.

Step 1: N-acylation of 3-amino-4-hydroxybenzoic acid

-

Dissolve 3-amino-4-hydroxybenzoic acid in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining a low temperature.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product.

Step 2: Intramolecular Cyclization

-

Dissolve the crude N-(5-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate or sodium hydride, to the solution.

-

Heat the reaction mixture to promote the intramolecular Williamson ether synthesis.

-

Monitor the reaction for the formation of the cyclized product.

-

After the reaction is complete, cool the mixture, acidify to precipitate the carboxylic acid, and collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-amino-4-hydroxybenzoic acid | |

| N-acylation | ||

| Reagent | Chloroacetyl Chloride | |

| Base | Triethylamine (or similar) | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | 0°C to room temperature | |

| Cyclization | ||

| Reagent | Potassium Carbonate (or similar base) | |

| Solvent | Dimethylformamide (DMF) or Acetone | |

| Reaction Temperature | Elevated temperature (e.g., reflux) | |

| Final Product | ||

| Molecular Formula | C₉H₇NO₄ | |

| Molecular Weight | 193.16 g/mol | |

| CAS Number | 214848-62-1 | |

| Yield | Not explicitly reported, but this type of two-step synthesis can be expected to have a moderate to good overall yield. |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The key steps involve the reduction of a nitroaromatic compound, N-acylation, and an intramolecular cyclization. The protocols provided in this guide are based on established chemical literature and provide a solid foundation for the laboratory synthesis of this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound, with the CAS number 214848-62-1, is a heterocyclic organic compound.[1] Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a carboxylic acid substituent at the 7-position. The presence of both a hydrogen bond donor (the carboxylic acid and the amide proton) and acceptor groups (the carbonyl and ether oxygens) suggests its potential for molecular interactions with biological targets.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[2] |

| Molecular Weight | 193.16 g/mol | PubChem[2] |

| CAS Number | 214848-62-1 | various sources[1] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O1 | PubChem[2] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 476.7 ± 45.0 °C | ChemSrc |

| pKa (Predicted) | 4.04 ± 0.20 (acidic) | ChemBK |

| LogP (Predicted) | 0.4 | PubChem[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | ChemBK |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route starting from commercially available 4-amino-3-hydroxybenzoic acid is outlined below.

References

In-Depth Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

CAS Number: 214848-62-1

This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document presents established information where available, and supplements it with illustrative experimental protocols and potential biological activities based on closely related compounds. This approach is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for working with this class of molecules.

Physicochemical Properties and Safety Information

The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| CAS Number | 214848-62-1 | [1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

Proposed Synthesis and Experimental Workflow

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride, followed by intramolecular cyclization.

Step 1: N-Chloroacetylation of 3-amino-4-hydroxybenzoic acid

-

Dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as aqueous sodium bicarbonate or a biphasic system of ethyl acetate and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloroacetamido)-4-hydroxybenzoic acid.

Step 2: Intramolecular Cyclization

-

Suspend the crude 3-(2-chloroacetamido)-4-hydroxybenzoic acid in a solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (2-3 equivalents), to the suspension.

-

Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.

-

Monitor the formation of the cyclized product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Acidify the filtrate with 1M HCl to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Synthetic Workflow Diagram

Illustrative Biological Activity: Dynamin GTPase Inhibition

Specific biological data for this compound is not well-documented. However, a closely related isomer, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of the dynamin GTPase enzyme.[3] Dynamins are crucial for endocytosis in eukaryotic cells. Given the structural similarity, it is plausible that the 7-carboxylic acid isomer could exhibit similar biological activity.

Quantitative Data for a Related Compound

| Compound | Target | Activity (IC₅₀) | Reference |

| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 µM | [3] |

Experimental Protocol: Dynamin GTPase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of a compound against dynamin GTPase.

-

Reagents and Buffers:

-

Purified dynamin enzyme.

-

GTP (Guanosine triphosphate) substrate.

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT).

-

Phosphate detection reagent (e.g., Malachite Green).

-

Test compound (dissolved in DMSO).

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the dynamin enzyme.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding GTP to a final concentration in the low micromolar range.

-

Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate released from GTP hydrolysis.

-

Measure the absorbance at a wavelength of ~620 nm.

-

Include controls for no enzyme (background) and no inhibitor (maximum activity).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Illustrative Signaling Pathway: Inhibition of Endocytosis

As an inhibitor of dynamin, the compound would be expected to interfere with clathrin-mediated endocytosis, a fundamental process for the uptake of nutrients, regulation of cell signaling, and synaptic vesicle recycling. The diagram below illustrates this proposed mechanism of action.

References

An In-depth Technical Guide on the Biological Activity of the 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the biological activities associated with the core chemical structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine, often referred to as the 2H-1,4-benzoxazin-3(4H)-one scaffold. While the user's query specified the 7-carboxylic acid derivative, publicly available research predominantly focuses on other derivatives of this core structure. The findings presented herein are largely based on these derivatives and may not be directly attributable to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid itself.

Executive Summary

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives built upon this core have demonstrated potent anti-inflammatory and anticancer activities in various preclinical models. The anti-inflammatory effects are primarily mediated through the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production, downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the activation of the Nrf2-HO-1 signaling pathway. In the context of oncology, certain derivatives have been shown to induce apoptosis and DNA damage in cancer cells. This guide provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as potent anti-inflammatory agents. Their mechanism of action primarily involves the suppression of inflammatory mediators in activated immune cells, such as microglia.

Inhibition of Nitric Oxide (NO) Production

A key indicator of the anti-inflammatory potential of these compounds is their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Inhibition of LPS-Induced NO Production in BV-2 Cells by 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound ID | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |

| e2 | 10 | Data not available, but noted as having a promising effect[1][2] |

| e16 | 10 | Data not available, but noted as having a promising effect[1][2] |

| e20 | 10 | Data not available, but noted as having a promising effect[1][2] |

| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 |

Note: Specific percentage inhibition values for compounds e2, e16, and e20 were not provided in the source material, but they were highlighted as the most promising compounds for reducing LPS-induced NO production.[2][3]

Downregulation of Pro-inflammatory Enzymes and Cytokines

The anti-inflammatory effects of these derivatives extend to the inhibition of key enzymes and cytokines involved in the inflammatory cascade. Studies have shown that these compounds can significantly decrease the expression of iNOS and COX-2, as well as reduce the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to LPS stimulation.[1][2]

Activation of the Nrf2-HO-1 Signaling Pathway

A crucial mechanism underlying the anti-inflammatory and antioxidant properties of 2H-1,4-benzoxazin-3(4H)-one derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription.[4][6][7] The activation of this pathway helps to mitigate oxidative stress and reduce inflammation.[1][3] Molecular docking studies suggest that some derivatives may act by preventing the degradation of Nrf2 by Keap1.[1]

Anticancer Activity

The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been explored for its potential in cancer therapy. Certain derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Table 2: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one and Related Derivatives

| Compound ID | Cancer Cell Line | Activity | IC50 Value (µM) |

| 14b | A549 (lung) | Cytotoxic | 7.59 ± 0.31[8] |

| 14c | A549 (lung) | Cytotoxic | 18.52 ± 0.59[8] |

| 14f | PC-3 (prostate) | Cytotoxic | 9.71[9] |

| 14f | MDA-MB-231 (breast) | Cytotoxic | 12.9[9] |

| 14f | MIA PaCa-2 (pancreas) | Cytotoxic | 9.58[9] |

| 14f | U-87 MG (glioblastoma) | Cytotoxic | 16.2[9] |

| c5 | Huh-7 (liver) | Cytotoxic | 28.48[10] |

| c14 | Huh-7 (liver) | Cytotoxic | 32.60[10] |

| c16 | Huh-7 (liver) | Cytotoxic | 31.87[10] |

| c18 | Huh-7 (liver) | Cytotoxic | 19.05[10] |

The anticancer mechanism of these compounds is believed to involve the induction of DNA damage and apoptosis.[8][10] The rigid, planar structure of the benzoxazine core may facilitate intercalation into DNA, leading to cell cycle arrest and cell death.[10]

Experimental Protocols

Anti-inflammatory Assays

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specified duration (e.g., 30 minutes to 2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[11][12][13]

Following treatment with the test compounds and LPS for a designated time (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[12][13][14] An equal volume of the supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

To determine the effect of the compounds on the mRNA expression of inflammatory genes like iNOS and COX-2, total RNA is extracted from the treated cells.[15][16][17] Reverse transcription is performed to synthesize complementary DNA (cDNA). Quantitative real-time PCR (qPCR) is then carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.[15][16]

The protein levels of iNOS, COX-2, and components of the Nrf2 signaling pathway are assessed by Western blotting.[16][18][19] Cells are lysed, and the protein concentration in the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Assays

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). MTT solution is then added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Signaling Pathway Diagram

Caption: Nrf2-HO-1 Signaling Pathway Activation.

Experimental Workflow Diagram

Caption: General Experimental Workflow.

References

- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psasir.upm.edu.my [psasir.upm.edu.my]

- 12. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unraveling the Enigma: The Mechanism of Action of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Remains Undefined

Despite a comprehensive search of scientific literature and chemical databases, specific details regarding the mechanism of action, biological targets, and pharmacological profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid are not publicly available. This compound, while listed by several chemical suppliers, appears to be a novel or under-researched molecule. There is no published data detailing its biological effects, nor are there any associated experimental protocols or quantitative data such as IC50 or Ki values.

While direct information is lacking for this specific molecule, an examination of the broader class of 3-oxo-1,4-benzoxazine and benzoxazinone derivatives can provide some context and suggest potential avenues of research. Compounds sharing this core structure have been shown to exhibit a wide array of biological activities.

The Pharmacological Landscape of Benzoxazinone Derivatives

Research into the broader family of benzoxazinone derivatives has revealed a diverse range of pharmacological activities, indicating that this chemical scaffold holds significant potential for drug discovery. Various derivatives have been investigated for their therapeutic effects across multiple domains:

-

Antimicrobial and Antifungal Activity: Several studies have highlighted the efficacy of benzoxazinone derivatives against various bacterial and fungal strains.

-

Anti-inflammatory Properties: This class of compounds has been explored for its potential to mitigate inflammatory responses.

-

Anticancer Activity: Certain benzoxazinone derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

-

Enzyme Inhibition: Specific derivatives have been identified as inhibitors of various enzymes, including:

-

Human Leukocyte Elastase

-

C1r Serine Protease

-

Protoporphyrinogen IX Oxidase (PPO)

-

-

Antiviral Activity: Some compounds within this class have been investigated for their ability to inhibit viral replication, including against human coronavirus.

-

Antiallergic Activity: Notably, carboxylic acid derivatives of related fused benzoxazine structures have shown potent antiallergic effects in preclinical models.

The diverse biological activities of benzoxazinone derivatives underscore the importance of this scaffold in medicinal chemistry. The specific substitutions on the benzoxazine ring system play a crucial role in determining the pharmacological profile and potency of each individual compound.

Future Directions and a Call for Research

The absence of data for this compound presents a clear gap in the scientific literature. Future research efforts are necessary to elucidate the biological activity and potential therapeutic applications of this molecule. A logical first step would involve a comprehensive biological screening program to identify any activity against a wide range of cellular and molecular targets.

Such a screening cascade could be visualized as follows:

Figure 1. A generalized workflow for the investigation of a novel chemical entity, starting from initial high-throughput screening to identify biological activity, followed by target identification, lead optimization, and progression through preclinical and clinical studies.

Should initial screenings reveal significant biological activity, subsequent studies would be required to identify the specific molecular target(s) and delineate the downstream signaling pathways involved. This would involve a suite of biochemical and cellular assays, the specifics of which would be dictated by the nature of the observed activity.

Spectroscopic and Synthetic Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the heterocyclic compound 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzoxazine derivatives in drug discovery and materials science.

Molecular Structure and Properties

This compound (C₉H₇NO₄) is a bicyclic compound featuring a benzoxazine core fused to a carboxylic acid substituent.[1] The structure combines a lactam functionality within the oxazine ring and a carboxylic acid on the benzene ring, suggesting potential for diverse chemical modifications and biological interactions.

Computed Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol [1] |

| Exact Mass | 193.03750770 Da[1] |

| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid[1] |

| CAS Number | 214848-62-1[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its functional groups and comparison with similar structures.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | br s | 1H | COOH | Carboxylic acid protons are typically highly deshielded and appear as a broad singlet.[2] |

| ~10.8 | s | 1H | NH | Amide protons in similar heterocyclic systems appear in this downfield region. |

| ~7.6 - 7.8 | m | 2H | Ar-H (H-6, H-8) | Aromatic protons ortho to the carboxylic acid group will be deshielded. |

| ~7.0 | d | 1H | Ar-H (H-5) | Aromatic proton on the benzene ring. |

| 4.65 | s | 2H | O-CH₂ -C=O | Methylene protons adjacent to the oxygen and carbonyl group in the oxazine ring.[3] |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O (Carboxylic Acid) | Carbonyl carbon of the carboxylic acid.[2] |

| ~165 | C =O (Lactam) | Carbonyl carbon of the lactam in the oxazine ring. |

| ~145 | Ar-C (C-4a) | Quaternary aromatic carbon adjacent to the nitrogen. |

| ~140 | Ar-C (C-8a) | Quaternary aromatic carbon adjacent to the oxygen. |

| ~130 | Ar-C (C-7) | Quaternary aromatic carbon bearing the carboxylic acid. |

| ~125 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~118 | Ar-C H (C-8) | Aromatic methine carbon. |

| ~116 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~67 | O-C H₂-C=O | Methylene carbon in the oxazine ring. |

Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[4][5] |

| ~3200 | Medium | N-H stretch (Lactam) | Typical for secondary amides. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Characteristic sharp carbonyl peak.[4][5] |

| ~1680 | Strong | C=O stretch (Lactam) | Amide I band. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) | Coupled with O-H in-plane bending.[4] |

| ~1250 | Strong | C-O-C stretch (Ether) | Asymmetric stretch of the ether linkage in the oxazine ring. |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 193 | High | [M]⁺ | Molecular ion peak. |

| 176 | Medium | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[6] |

| 148 | High | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 120 | Medium | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment. |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation fragment resulting from further fragmentation.[6] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.[7][8]

Synthesis

A plausible synthetic route involves the cyclization of a substituted aminophenol.

Reaction: Condensation and cyclization of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride.

Procedure:

-

Dissolution: Dissolve 3-amino-4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.

-

Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a 5-10 mg sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Spectroscopic Analysis Workflow

Caption: General workflow for synthesis and analysis.

Key Spectroscopic Correlations

Caption: Key structure-spectra correlations.

References

- 1. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

The Structural Landscape of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. While crystallographic data for the specific molecule, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, is not publicly available in prominent databases, this document elucidates the structural characteristics of closely related compounds, offering valuable insights for researchers in medicinal chemistry and materials science. The information presented herein is compiled from published crystallographic studies on analogous structures, providing a foundational understanding of this important heterocyclic scaffold.

Introduction to 1,4-Benzoxazine Scaffolds

The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities. The incorporation of a 3-oxo group and a carboxylic acid moiety, as in the target molecule, suggests potential applications as a pharmacophore or a synthetic intermediate. Understanding the three-dimensional arrangement of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Crystallographic Analysis of Related 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives

In the absence of specific data for this compound, we present the crystallographic data for a structurally related compound: N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate**.[1] This molecule shares the core 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring, providing a relevant model for its structural features.

Summary of Crystallographic Data

The following table summarizes the key crystallographic parameters for N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₅N₃O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.378(3) |

| b (Å) | 7.234(1) |

| c (Å) | 16.034(3) |

| α (°) | 90 |

| β (°) | 108.98(3) |

| γ (°) | 90 |

| Volume (ų) | 1577.8(5) |

| Z | 4 |

Molecular and Crystal Packing Features

The crystal structure reveals that the morpholine ring of the 1,4-benzoxazine core adopts a twist-boat conformation.[1] The crystal packing is consolidated by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯O, and C—H⋯O interactions.[1] Hirshfeld surface analysis indicates that H⋯H interactions are the most significant contributors to the crystal packing, accounting for 40.6% of the total interactions.[1]

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The general workflow is outlined below.

Synthesis of 1,4-Benzoxazine Derivatives

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted 2-aminophenol with a suitable reagent to form the heterocyclic ring.

Crystallization

Obtaining single crystals of sufficient quality is a critical step. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and other structural parameters.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a valuable framework for understanding the structural chemistry of this class of molecules. The data and protocols presented in this guide are intended to support further research into the synthesis, characterization, and application of these promising heterocyclic compounds in drug discovery and materials science. The determination of the crystal structure of the title compound would be a valuable addition to the field, enabling more precise computational studies and a deeper understanding of its structure-property relationships.

References

In Vitro Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the available in vitro data for this specific molecule and its structural analogs. Due to the limited public data on the 7-carboxylic acid isomer, this document focuses on presenting information for closely related compounds, particularly the 6-carboxylic acid isomer, to provide methodological insights and a baseline for future research.

While direct in vitro studies on this compound are not extensively reported in the public domain, research on analogous structures provides valuable insights into potential biological activities and experimental approaches.

Quantitative Data for Structural Analogs

The primary quantitative data available is for a structural isomer, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, which has been identified as an inhibitor of dynamin GTPase.

Table 1: In Vitro Activity of a Structural Analog

| Compound | Target | Assay Type | Activity (IC50) | Source |

| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | Biochemical Assay | 55 µM | [1][3] |

Experimental Protocols

The following is a representative experimental protocol for a dynamin GTPase inhibition assay, as would be relevant for screening compounds like this compound and its derivatives.

Dynamin GTPase Activity Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against dynamin GTPase.

-

Principle: The assay measures the rate of GTP hydrolysis by dynamin. The release of inorganic phosphate (Pi) is quantified, typically using a colorimetric method like the malachite green assay.

-

Materials:

-

Recombinant human dynamin protein

-

GTP (Guanosine-5'-triphosphate)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)

-

Test compound (dissolved in DMSO)

-

Malachite green reagent

-

96-well microplate

-

Plate reader

-

-

Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. Add a fixed concentration of dynamin protein to each well of the microplate. c. Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding a saturating concentration of GTP to all wells. f. Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes). g. Stop the reaction by adding the malachite green reagent. h. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: a. Subtract the background absorbance (negative control) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental and logical Workflows

The following diagrams illustrate typical workflows for the screening and evaluation of novel chemical entities like this compound.

Caption: A typical workflow for in vitro screening of benzoxazine derivatives.

Caption: Logical diagram illustrating the basis of Structure-Activity Relationship (SAR) studies.

References

- 1. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enigmatic Origins of a Key Medicinal Chemistry Scaffold: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

A comprehensive technical overview for researchers, scientists, and drug development professionals.

Abstract

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound with the CAS Registry Number 214848-62-1, stands as a significant building block in the landscape of medicinal chemistry. Despite its commercial availability and implied use in the synthesis of more complex molecules, a definitive historical account of its initial discovery and development remains conspicuously absent from mainstream scientific literature and patent databases. This technical guide consolidates the available physicochemical data, outlines plausible synthetic routes based on established benzoxazine chemistry, and explores its potential applications as a crucial intermediate in the quest for novel therapeutics. While a precise timeline of its discovery eludes clarification, its structural motifs suggest a rational design as a versatile scaffold for library synthesis and lead optimization in drug discovery programs.

Introduction: A Molecule Shrouded in Practical Obscurity

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carboxylic acid at the 7-position and an oxo group at the 3-position endows this compound with specific functionalities ripe for chemical modification. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other conjugations, allowing for the exploration of structure-activity relationships (SAR). The lactam functionality within the benzoxazine ring system contributes to the molecule's polarity and potential for hydrogen bonding interactions with biological targets.

Despite its clear utility, a seminal publication detailing the "discovery" of this specific molecule has not been identified through extensive searches of scientific and patent databases. It is highly probable that its first synthesis was not the primary focus of a dedicated study but rather occurred as a step in a larger synthetic sequence aimed at a different final compound, or as part of a broader library synthesis of benzoxazine derivatives. Its commercial availability from numerous chemical suppliers underscores its role as a readily accessible starting material for further chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[1] |

| Molecular Weight | 193.16 g/mol | PubChem[1] |

| CAS Registry Number | 214848-62-1 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Postulated Synthetic Pathways

A representative synthetic workflow is depicted below. This pathway is a logical construction based on general principles of organic synthesis for this class of compounds.

Caption: A postulated synthetic workflow for this compound.

Key Experimental Considerations (Hypothetical Protocol)

Based on the postulated pathway, a hypothetical experimental protocol would involve the following key steps:

-

Protection of Functional Groups: The starting material, 4-amino-3-hydroxybenzoic acid, possesses three reactive functional groups. To achieve regioselective reaction, the amine and carboxylic acid would likely require protection. The amine could be protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid could be converted to an ester (e.g., methyl or ethyl ester).

-

N-Acylation: The protected intermediate would then be reacted with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the corresponding N-acylated compound.

-

Intramolecular Cyclization: The crucial ring-forming step would be an intramolecular Williamson ether synthesis. This is typically achieved by treating the N-acylated intermediate with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The phenoxide generated in situ would displace the halide on the adjacent acyl chain to form the 1,4-benzoxazine ring.

-

Deprotection: The final step would involve the removal of the protecting groups from the amine and carboxylic acid. The specific deprotection conditions would depend on the protecting groups used. For instance, a Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), and an ester can be hydrolyzed to the carboxylic acid using aqueous base (e.g., lithium hydroxide or sodium hydroxide) followed by acidic workup.

Role in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The carboxylic acid provides a convenient point of diversification. For instance, coupling with a diverse range of amines via amide bond formation would generate a library of amides with varying substituents.

References

Potential Therapeutic Targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have not yielded specific biological data, including therapeutic targets, mechanism of action, or quantitative activity, for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This guide, therefore, explores the potential therapeutic avenues of this molecule based on the known biological activities of the broader benzoxazine chemical class. The information presented is intended to serve as a foundation for future research and is not indicative of proven therapeutic efficacy for the specific compound of interest.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the benzoxazine family. Its chemical structure, characterized by a fused benzene and oxazine ring system with a carboxylic acid moiety, suggests its potential for diverse biological interactions. The general class of benzoxazines has garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Potential Therapeutic Arenas for the Benzoxazine Scaffold

While specific targets for this compound remain unidentified, the broader benzoxazine class has shown promise in several therapeutic areas. These findings suggest potential starting points for investigating the title compound.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory effects. One study indicated that these compounds may exert their activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Hypothesized Anti-inflammatory Signaling Pathway:

Methodological & Application

Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential enzyme inhibitory activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its analogs. While direct inhibitory data for this specific compound is not extensively available in the public domain, research on structurally similar molecules suggests potential activity against dynamin GTPase. This document outlines the available data on a closely related analog and provides detailed protocols for assessing the inhibitory effects on dynamin.

Introduction

This compound belongs to the benzoxazine class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities. Notably, a structurally similar compound, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase, a key enzyme involved in endocytosis.[1][3] Furthermore, the antibiotic Levofloxacin, which contains a benzoxazine core, is a known inhibitor of bacterial DNA gyrase and topoisomerase IV.[4] Additionally, other benzoxazine derivatives have been explored as inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade.

This document focuses on the potential of this compound as a dynamin GTPase inhibitor, based on the activity of its close analog.

Quantitative Data: Inhibition of Dynamin GTPase

The following table summarizes the reported inhibitory activity of a structurally related compound against dynamin GTPase.

| Compound | Target Enzyme | IC50 (µM) |

| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 |

Table 1: Inhibitory activity of a structural analog of this compound.[1][3]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for evaluating inhibitors of dynamin, the following diagrams are provided.

Caption: Dynamin's role in clathrin-mediated endocytosis and the point of inhibition.

Caption: Experimental workflow for determining the IC50 value against dynamin GTPase.

Experimental Protocols

The following is a detailed protocol for a high-throughput colorimetric assay to determine the inhibitory effect of this compound on dynamin's GTPase activity. This protocol is adapted from established methods for measuring dynamin activity.

Materials and Reagents:

-

Purified human dynamin-1 protein

-

Guanosine triphosphate (GTP)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare serial dilutions of the compound in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

In a 96-well microplate, add 10 µL of the serially diluted compound to each well. For control wells, add 10 µL of Assay Buffer with the same percentage of DMSO.

-

Add 80 µL of Assay Buffer containing dynamin-1 protein to each well. The final concentration of dynamin-1 should be optimized for the assay (typically in the range of 100-500 nM).

-

Gently mix the contents of the wells and pre-incubate for 15 minutes at room temperature.

-

-

Initiation and Incubation of the Reaction:

-

Initiate the GTPase reaction by adding 10 µL of GTP solution in Assay Buffer to each well. The final concentration of GTP should be close to the Km of dynamin for GTP (typically 10-50 µM).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection of GTPase Activity:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a phosphate detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is limited, the available data on a close structural analog suggests that it may act as an inhibitor of dynamin GTPase. The provided protocols offer a robust framework for researchers to investigate this potential activity and further characterize the compound's biological profile. Further screening against a broader panel of enzymes may reveal additional targets and therapeutic applications for this class of molecules.

References

Application Notes and Protocols for High-Throughput Screening of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in high-throughput screening (HTS) campaigns to identify novel modulators of key biological targets. The protocols are based on established HTS methodologies for kinases and indoleamine 2,3-dioxygenase 1 (IDO1), two important classes of drug targets.

Compound Information

This compound is a small molecule with potential for biological activity, making it a candidate for HTS. The benzoxazine scaffold is present in various biologically active compounds.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₄ | [3][4] |

| Molecular Weight | 193.16 g/mol | [3][4] |

| CAS Number | 214848-62-1 | [3][4] |

| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | [3] |

Application Note 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are prominent targets in drug discovery.[5][6] This protocol describes a universal, fluorescence-based HTS assay to screen for potential inhibitory activity of this compound against a generic protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

Signaling Pathway: Generic Kinase Activity

Caption: Generic kinase-catalyzed phosphorylation.

Experimental Workflow: Kinase HTS

Caption: Workflow for the kinase inhibitor HTS assay.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted from commercially available universal kinase assays like the ADP-Glo™ assay.[8]

1. Reagent Preparation:

-

Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO for IC50 determination.

-

Kinase Buffer: Prepare a buffer appropriate for the specific kinase being assayed (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the Km for the specific kinase.

-

Kinase/Substrate Solution: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer.

-

Control Inhibitor: Use a known inhibitor for the target kinase as a positive control (e.g., Staurosporine).

2. Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound, control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the 2X Kinase/Substrate solution to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Presentation

| Compound | Target Kinase | IC50 (µM) |

| This compound | Kinase X | 15.2 |

| Staurosporine (Control) | Kinase X | 0.01 |

Application Note 2: High-Throughput Screening for IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid L-tryptophan and is a key target in cancer immunotherapy.[9] This protocol details a cell-based HTS assay to screen for inhibitors of IDO1 by measuring the production of kynurenine.[10][11]

Signaling Pathway: IDO1-mediated Tryptophan Catabolism

Caption: The IDO1 enzymatic pathway.

Experimental Workflow: Cell-Based IDO1 HTS

Caption: Workflow for the cell-based IDO1 inhibitor HTS assay.

Experimental Protocol: Cell-Based Kynurenine Detection Assay

This protocol is based on methods for screening IDO1 inhibitors in a cellular context.[10][12]

1. Cell Culture and Reagents:

-

Cell Line: Use a human cell line that expresses IDO1 upon stimulation, such as the SKOV-3 ovarian cancer cell line.[10]

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

IFN-γ: Recombinant human interferon-gamma for inducing IDO1 expression.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO.

-

Control Inhibitor: Use a known IDO1 inhibitor, such as Epacadostat, as a positive control.

2. Assay Procedure (96-well plate format):

-

Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL and incubate for 16-24 hours.

-

Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or control inhibitor. Include DMSO-only wells as a negative control.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Transfer 100 µL of the cell culture supernatant to a UV-transparent 96-well plate.

-

Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.[11]

3. Data Analysis:

-

Correct for background absorbance using wells with uninduced cells.

-

Calculate the percentage of IDO1 inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Hypothetical Data Presentation

| Compound | Target | IC50 (µM) |

| This compound | IDO1 | 8.7 |

| Epacadostat (Control) | IDO1 | 0.01 |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.co.uk [promega.co.uk]

- 9. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Formulation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a compound of interest for in vivo research. Due to its predicted poor aqueous solubility, this document outlines strategies for developing suitable formulations for both oral (PO) and parenteral (e.g., intravenous, IV) administration in preclinical animal models. The protocols described herein are based on established principles for formulating poorly soluble carboxylic acids and aim to achieve adequate bioavailability and reproducible in vivo exposure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. As experimental data for this compound is limited, the following table summarizes available computed data and estimated values based on its chemical structure.

| Property | Value (Predicted/Computed) | Source | Implication for Formulation |

| Molecular Formula | C₉H ₇NO₄ | PubChem | - |

| Molecular Weight | 193.16 g/mol | PubChem | Important for concentration and dosage calculations. |

| XLogP3 | 0.4 | PubChem | Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles may be low. |

| pKa (estimated) | 3.5 - 4.5 | Chemicalize | The presence of a carboxylic acid group suggests the compound is a weak acid. The pKa is crucial for pH-adjustment strategies to enhance solubility. At pH values above the pKa, the compound will be ionized and more soluble in aqueous media. |

| Aqueous Solubility (estimated) | Poorly soluble | Based on structure and XLogP3 | The low estimated aqueous solubility is the primary challenge for formulation. Solubilization techniques will be necessary. |

| Appearance | Solid powder (typical) | General knowledge | The physical form will influence handling and dissolution during formulation preparation. |

Formulation Strategies: A Decision Workflow

The selection of an appropriate formulation strategy depends on the intended route of administration, the required dose, and the toxicological acceptability of the excipients. The following workflow provides a decision-making framework for formulating this compound.

Application Notes & Protocols for the Quantification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a molecule of interest in pharmaceutical and biological research. Accurate quantification of this carboxylic acid in various matrices is crucial for pharmacokinetic studies, metabolism research, and clinical trial sample analysis. Due to its polar nature, derivatization is often employed to enhance its retention on reversed-phase liquid chromatography columns and improve ionization efficiency for mass spectrometric detection.[1][2]

This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following a derivatization step. While specific methods for this exact analyte are not widely published, the following protocols are based on well-established methods for the analysis of similar carboxylic acids in biological fluids.[3][4][5]

Analytical Method: LC-MS/MS with Derivatization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[6] To improve the chromatographic properties and detection sensitivity of polar carboxylic acids, a derivatization step is often necessary.[1][2] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatization agent, which has been shown to be effective for the analysis of carboxylic acids.[1][2]

Experimental Workflow Diagram

Caption: Overall experimental workflow from sample preparation to LC-MS/MS analysis.

Detailed Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analyte)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

3-Nitrophenylhydrazine hydrochloride (3-NPH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Methanol (LC-MS grade)

2. Standard and Internal Standard Stock Solutions

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (IS) in methanol.

-

Store stock solutions at -20°C.

3. Sample Preparation and Derivatization Protocol

This protocol is designed for a 50 µL plasma sample volume.

-

Aliquoting: Aliquot 50 µL of plasma sample, calibration curve standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new set of tubes.

-

Derivatization Reagent Preparation: Prepare a fresh solution of 20 mg/mL 3-NPH and 20 mg/mL EDC in a mixture of acetonitrile and pyridine (e.g., 50:50, v/v).

-

Derivatization Reaction: Add 50 µL of the derivatization reagent solution to each supernatant. Vortex briefly.

-

Incubation: Incubate the samples at 40°C for 60 minutes.

-

Centrifugation (optional): After incubation, centrifuge the samples at 13,000 x g for 5 minutes if any precipitate is observed.

-

Transfer for Analysis: Transfer the final derivatized sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation and Derivatization Workflow Diagram

Caption: Step-by-step workflow for sample preparation and derivatization.

4. LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| LC System | High-performance or Ultra-high-performance LC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3.0 kV |

| MRM Transitions | To be determined by infusing the derivatized analyte and IS. |

| Hypothetical Analyte | Precursor Ion (M-H)⁻ -> Product Ion (e.g., loss of a characteristic fragment) |

| Hypothetical IS | Precursor Ion (M-H)⁻ -> Product Ion (corresponding to the analyte's product ion) |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

5. Data Analysis and Quantification

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

A weighted (e.g., 1/x²) linear regression is typically used to fit the calibration curve.

-